Emepronium-d5 Bromide

Description

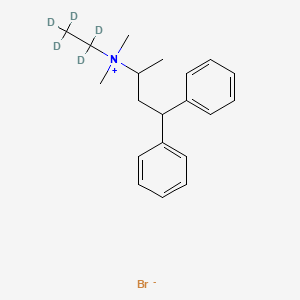

Emepronium-d5 Bromide is a deuterated quaternary ammonium compound, where five hydrogen atoms are replaced with deuterium (^2H). This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry and pharmacokinetic studies, where it serves as an internal standard for precise quantification of its non-deuterated counterpart, Emepronium Bromide .

Properties

Molecular Formula |

C20H28BrN |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

4,4-diphenylbutan-2-yl-dimethyl-(1,1,2,2,2-pentadeuterioethyl)azanium;bromide |

InChI |

InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1/i1D3,5D2; |

InChI Key |

UVKFSMBPRQBNCH-PAJIIYFZSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |

Canonical SMILES |

CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Emepronium-d5 Bromide involves the incorporation of deuterium atoms into the Emepronium Bromide molecule. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with the preparation of N-ethyl-N,N-dimethyl-4,4-diphenylbutan-2-amine.

Deuteration: The ethyl group is replaced with a deuterated ethyl group (CD3CD2-) using deuterated reagents.

Quaternization: The deuterated amine is then quaternized with methyl bromide to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the deuterated starting material.

Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Emepronium-d5 Bromide undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide, typically under aqueous conditions.

Oxidation: Oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield the corresponding iodide salt.

Scientific Research Applications

Emepronium-d5 Bromide is used extensively in scientific research due to its unique properties:

Pharmacokinetics: The deuterated form is used to study the pharmacokinetics of Emepronium Bromide, as the presence of deuterium can affect the metabolic pathways and the rate of drug metabolism.

Metabolic Studies: Researchers use this compound to investigate the metabolic fate of the drug in biological systems.

Drug Development: The compound is used in the development of new anticholinergic drugs, providing insights into the structure-activity relationship.

Mechanism of Action

Emepronium-d5 Bromide exerts its effects by acting as an antagonist at muscarinic acetylcholine receptors. The mechanism involves:

Receptor Binding: The compound binds to muscarinic receptors, inhibiting the action of acetylcholine.

Inhibition of Smooth Muscle Contraction: By blocking acetylcholine, the compound prevents the contraction of smooth muscles in the urinary tract, thereby reducing spasms and increasing bladder capacity.

Comparison with Similar Compounds

Structural and Functional Analogues

Sepantronium Bromide (YM-155)

- Structure : A brominated heterocyclic compound with a sulfonamide group and a bicyclic core .

- Pharmacological Activity: Inhibits survivin expression (IC50 = 0.54 nM in PC-3 prostate cancer cells) . Enhances γ-ray sensitivity in NSCLC cells, increasing apoptosis and caspase-3 activity . In vivo efficacy: 80% tumor growth inhibition (TGI) in PC-3 xenografts at 5 mg/kg .

- Application : Anticancer agent targeting survivin pathways.

Comparison : Unlike Sepantronium Bromide, Emepronium-d5 Bromide lacks direct therapeutic activity. Its deuterated structure prioritizes analytical precision over bioactivity.

Rocuronium Bromide and Vecuronium Bromide

- Structure : Steroidal neuromuscular blocking agents with quaternary ammonium groups .

- Pharmacological Activity :

- Application : Anesthesia induction via neuromuscular blockade.

Its deuterium labeling distinguishes it from these clinical agents.

Methyl Bromide

- Structure : Simple alkyl bromide (CH3Br) .

- Application : Fumigant and pesticide with acute toxicity (e.g., neurotoxicity, pulmonary edema) .

- Safety : Requires SCBA gear for handling due to high volatility and toxicity .

Comparison : this compound’s complex structure and deuterium labeling reduce volatility and toxicity risks compared to Methyl Bromide.

Ethidium Bromide

- Structure : Planar aromatic intercalator with a bromide counterion .

- Application : DNA staining in molecular biology, with mutagenic risks .

- Safety : Requires decontamination via activated carbon or bleach .

Comparison : this compound lacks intercalative properties and is primarily used in analytical workflows rather than laboratory staining.

Analytical and Pharmacokinetic Analogues

6-Hydroxy Bromantane-d5

- Structure : Deuterated derivative of Bromantane, a CNS stimulant .

- Application : Internal standard for LC-MS/MS quantification of Bromantane in biological matrices .

Comparison : Both this compound and 6-Hydroxy Bromantane-d5 leverage deuterium to improve assay accuracy, though their parent compounds differ in therapeutic scope.

Bromoethane-d5

- Structure : Deuterated ethyl bromide (C2D5Br) .

- Application : Analytical standard for environmental and metabolic studies .

Comparison : this compound’s quaternary ammonium group confers polarity, enhancing its solubility in aqueous systems compared to Bromoethane-d3.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Weight | Key Functional Groups | Primary Application | Toxicity Profile |

|---|---|---|---|---|

| This compound | ~350–400* | Quaternary ammonium, deuterium | Analytical internal standard | Low (research use only) |

| Sepantronium Bromide | 443.29 | Sulfonamide, bicyclic core | Anticancer therapy | Moderate (cytotoxic) |

| Rocuronium Bromide | 609.70 | Steroid, quaternary ammonium | Neuromuscular blockade | Low (controlled dosing) |

| Methyl Bromide | 94.94 | Alkyl bromide | Fumigant | High (neurotoxic) |

*Estimated based on similar deuterated compounds.

Table 2: Pharmacokinetic Parameters of Selected Bromides

| Compound | IC50/EC50 | Bioavailability | Half-Life (in vivo) | Reference |

|---|---|---|---|---|

| Sepantronium Bromide | 0.54–11 nM | Moderate | ~4–6 hours | |

| Rocuronium Bromide | N/A | High | 1–1.5 hours | |

| This compound | N/A | N/A | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.